Physicochemical Profile Comparison: Lipophilicity (LogP) and Molecular Properties
The target compound, 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole, exhibits a specific lipophilicity (LogP = 2.76) that differentiates it from the non-chlorinated analog, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. This difference in LogP can influence membrane permeability and distribution. The presence of the chlorine atom also increases the molecular weight (222.67 vs. 188.23 g/mol) and provides a synthetic handle for further functionalization via cross-coupling reactions [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.76 |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole (LogP: 1.86) |
| Quantified Difference | +0.90 log units (increased lipophilicity) |
| Conditions | Calculated value using ChemSrc database methodology |
Why This Matters
The quantifiably higher LogP indicates increased lipophilicity, which can be a critical selection criterion for designing compounds intended to cross biological membranes, influencing both in vitro and in vivo experimental outcomes.
- [1] ChemSrc. 5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. CAS: 524740-35-0. LogP: 2.76. (Accessed 2026). View Source
